2,2-dioxo-1,3-dihydro-2,1-benzothiazole-6-carboxylic acid
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Overview
Description
2,2-dioxo-1,3-dihydro-2,1-benzothiazole-6-carboxylic acid is a heterocyclic compound with the molecular formula C8H7NO4S. It is characterized by a fused benzene and isothiazole ring system, with a carboxylic acid group and two dioxide groups attached.
Preparation Methods
The synthesis of 2,2-dioxo-1,3-dihydro-2,1-benzothiazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorophenylmethanesulfonamide with tris(dibenzylideneacetone)dipalladium and 2-di-tert-butylphosphino-2’,4’,6’-tri-isopropylbiphenyl in the presence of potassium carbonate and tetrahydrofuran (THF) as a solvent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
2,2-dioxo-1,3-dihydro-2,1-benzothiazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can yield thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzene ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-dioxo-1,3-dihydro-2,1-benzothiazole-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2,2-dioxo-1,3-dihydro-2,1-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interfere with cancer cell proliferation pathways, contributing to its anticancer properties .
Comparison with Similar Compounds
2,2-dioxo-1,3-dihydro-2,1-benzothiazole-6-carboxylic acid can be compared with other similar compounds, such as:
1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide: Lacks the carboxylic acid group, leading to different chemical properties and applications.
2,1-Benzisothiazole-6-carboxylic acid, 1,3-dihydro-1-methyl-, 2,2-dioxide: . The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,2-dioxo-1,3-dihydro-2,1-benzothiazole-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4S/c10-8(11)5-1-2-6-4-14(12,13)9-7(6)3-5/h1-3,9H,4H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYVITVQQNYCEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C(=O)O)NS1(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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